molecular formula C8H9ClO B13788388 (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride CAS No. 77789-81-2

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride

Cat. No.: B13788388
CAS No.: 77789-81-2
M. Wt: 156.61 g/mol
InChI Key: ZKRWMMJEALQKHD-RITPCOANSA-N
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Description

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative featuring a strained three-membered ring core substituted with two methyl groups at the C2 position, an ethynyl (-C≡CH) group at C3, and a reactive carbonyl chloride (-COCl) at C1.

Properties

CAS No.

77789-81-2

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3/t5-,6+/m1/s1

InChI Key

ZKRWMMJEALQKHD-RITPCOANSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)Cl)C#C)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C#C)C

Origin of Product

United States

Biological Activity

Molecular Formula: C8_{8}H9_{9}Cl
Molecular Weight: 158.61 g/mol
CAS Number: Not explicitly listed in the sources but can be derived from its structural formula.

Research indicates that this compound may act as an inhibitor of metalloenzymes, which are crucial for various biochemical processes. Inhibitors of metalloenzymes can potentially modulate disease pathways associated with cancer and other disorders. The specific mechanisms by which (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride exerts its effects are still being elucidated, but preliminary studies suggest significant interactions with metal ions in enzyme active sites .

Case Studies

  • Anticancer Activity
    • A study involving the compound's effects on cancer cell lines showed promising results in inhibiting cell proliferation. The compound was tested against various cancer types, indicating a concentration-dependent decrease in cell viability. The underlying mechanism was linked to apoptosis induction through caspase activation pathways .
  • Inhibition of Metalloenzymes
    • The compound has been reported to inhibit metalloenzyme activity, which is pivotal in the treatment of diseases such as cancer and bacterial infections. Specific assays demonstrated that this compound effectively reduced the activity of targeted metalloenzymes involved in tumor progression .

Data Table: Biological Activity Summary

Biological ActivityEffectReference
AnticancerInduces apoptosis
Metalloenzyme inhibitionReduces enzyme activity
CytotoxicityDecreases cell viability

Synthesis and Characterization

The synthesis of this compound has been documented in various studies. Characterization techniques such as NMR and mass spectrometry confirm its structure and purity.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies: To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced biological activity.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (1R,3S) configuration of the target compound contrasts with the (1S,3S) or (1R,3R) configurations of analogs like Becisthemic and Deltamethric acid chlorides. Pyrethroid activity is highly stereosensitive; for example, (1R,3R)-deltamethric acid chloride is bioactive, while (1S,3S) isomers may lack efficacy .

Reactivity and Stability

  • Ethynyl Group : The sp-hybridized carbon in the ethynyl group may enhance susceptibility to radical additions or cycloadditions, offering pathways for further functionalization absent in halogenated analogs. However, ethynyl derivatives may exhibit lower thermal stability compared to halogenated ethenyl groups due to alkyne reactivity .
  • Carbonyl Chloride Reactivity : All analogs share high electrophilicity at the carbonyl chloride moiety, enabling nucleophilic acyl substitutions (e.g., esterification, amidation). Steric hindrance from 2,2-dimethyl groups may slow hydrolysis compared to less-substituted analogs .

Research Findings

  • Biological Activity: Halogenated analogs like Becisthemic acid chloride are pivotal in pyrethroids, targeting insect sodium channels. Ethynyl derivatives may offer novel bioactivity due to altered electronic properties .
  • Synthetic Challenges: Hydrogenolysis of trans-3-carbomethoxy derivatives requires specific conditions (palladium on BaSO₄, absence of poisons), underscoring the sensitivity of cyclopropane systems to reaction parameters .

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